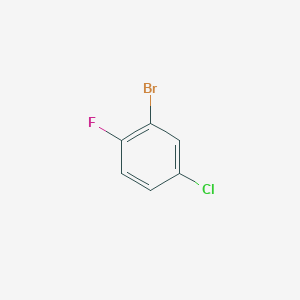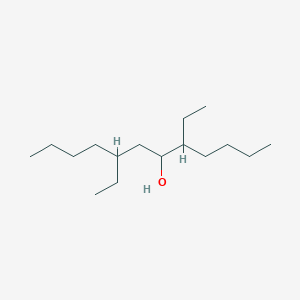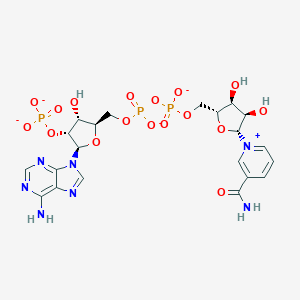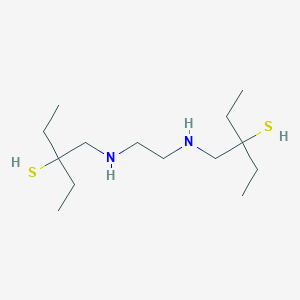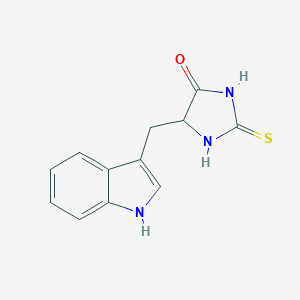
Nec-1i
Übersicht
Beschreibung
Cell-permeable N-demethylated thiohydantoin analog of Necrostatin-1 (Nec-1) without antinecroptotic properties; serves as an inactive control.
Necrostatin-1 Inactive Control (Nec-1i) is a demethylated variant of necrostatin-1 (Nec-1; ), a RIP1 kinase inhibitor. While both Nec-1 and this compound inhibit the immune regulator indoleamine 2,3-dioxygenase, Nec1i is ~ 100-fold less effective than Nec-1 in inhibiting RIP1 kinase in vitro and 10-fold less potent than Nec-1 in a mouse necroptosis assay. However, equally high doses of Nec-1 and this compound are reported to inhibit TNF-induced systemic inflammatory response syndrome in vivo. This compound is often used as an inactive control in studies using Nec-1 to exclude nonspecific off-target effects.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivitäten
Es wurde festgestellt, dass Nec-1i über potenzielle antioxidative Aktivitäten verfügt . Es wurde in vitro auf seine antioxidativen Aktivitäten untersucht und es wurde festgestellt, dass es Radikalfängeraktivitäten aufweist . Die antioxidativen Effekte von this compound wurden durch Durchführung eines 1,1-Diphenyl-2-pikrylhydrazyl (DPPH)-Radikalfängerassays quantifiziert . Im Kupferroxidationskapazitätstest zeigte this compound eine stärkere antioxidative Kapazität als Nec-1 . Im Superoxiddismutase (SOD)-ähnlichen Aktivitätsassay wurde festgestellt, dass sowohl Nec-1 als auch this compound eine stärkere antioxidative Kapazität als Ascorbinsäure aufweisen .
Hemmung der Nekroptose
This compound, zusammen mit Nec-1, sind Nekroptose-Inhibitoren, die als potenzielle therapeutische Mittel gegen verschiedene Krankheiten Aufmerksamkeit erregen, bei denen die Nekroptose als ein beitragender Faktor angesehen wird . This compound unterdrückt die Nekroptose, indem es die Kinase des Rezeptor-interagierenden Proteins (RIP) 1 hemmt .
Reduktion reaktiver Sauerstoffspezies (ROS)
This compound kann auch die Produktion reaktiver Sauerstoffspezies (ROS) reduzieren . Die zugrunde liegenden molekularen Mechanismen, die die Reduktion von ROS vermitteln, sind jedoch unklar .
Therapeutisches Mittel für verschiedene Krankheiten
This compound wird als potenzielles therapeutisches Mittel gegen verschiedene Krankheiten wie akute Lungenverletzung, chronisch obstruktive Lungenerkrankung, akutes Nierenversagen, nicht-alkoholische Fettleber und neurodegenerative Erkrankungen untersucht
Wirkmechanismus
Target of Action
Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .
Mode of Action
This compound, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . This compound is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .
Result of Action
This compound exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, this compound showed stronger antioxidant capacity than Nec-1 . These results suggest that this compound may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of this compound . .
Biochemische Analyse
Biochemical Properties
Necrostatin-1, Inactive Control interacts with the immune regulator indoleamine 2,3-dioxygenase . It is less effective than Necrostatin-1 in inhibiting RIP1 kinase . This interaction with RIP1 kinase is crucial in the regulation of necroptosis, a form of programmed cell death .
Cellular Effects
In cellular contexts, Necrostatin-1, Inactive Control has been found to modify heart function under non-cell death conditions . It has been observed to increase left ventricular developed pressure (LVDP) in Langendorff-perfused rat hearts .
Molecular Mechanism
The molecular mechanism of Necrostatin-1, Inactive Control involves its interaction with indoleamine 2,3-dioxygenase and its less potent inhibition of RIP1 kinase . This interaction influences the regulation of necroptosis .
Temporal Effects in Laboratory Settings
It is known that it can modify heart function under non-cell death conditions .
Dosage Effects in Animal Models
It has been observed to increase LVDP in Langendorff-perfused rat hearts .
Metabolic Pathways
It is known to interact with indoleamine 2,3-dioxygenase .
Subcellular Localization
Given its interactions with indoleamine 2,3-dioxygenase and RIP1 kinase, it is likely to be found in locations where these proteins are present .
Eigenschaften
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRRPKKFHUEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418692 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64419-92-7 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)


